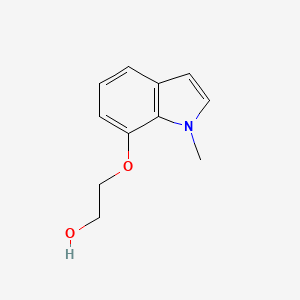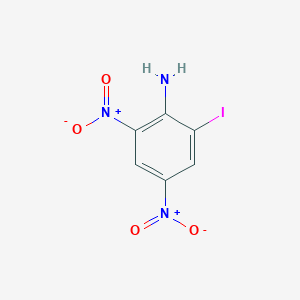
4-(2-Hydroxyethyl)-1-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)-1-naphthonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyethyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1-naphthonitrile typically involves the reaction of 4-bromonaphthalene-1-carbonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(2-Hydroxyethyl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonitrile group can be reduced to form an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Carboxyethyl)naphthalene-1-carbonitrile
Reduction: 4-(2-Aminoethyl)naphthalene-1-carbonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(2-Hydroxyethyl)-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
Similar Compounds
1-Naphthalenecarbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
2-Naphthalenecarbonitrile: Similar structure but with the carbonitrile group in a different position, affecting its reactivity and applications.
4-(2-Hydroxyethyl)benzonitrile: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.
Uniqueness
4-(2-Hydroxyethyl)-1-naphthonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups on a naphthalene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,15H,7-8H2 |
InChI 键 |
ZYERAUDGKPMKSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCO)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8453592.png)


![2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide](/img/structure/B8453614.png)






![(2S)-2-[(Methanesulfonyl)methyl]pyrrolidine](/img/structure/B8453657.png)



